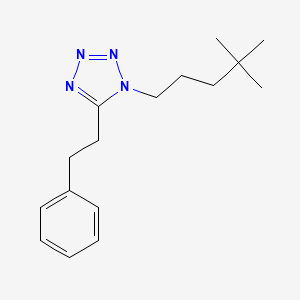
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. DMPT is a tetrazole derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole acts as a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which stimulates the secretion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to an increase in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve the immune function, reduce oxidative stress, and enhance the antioxidant capacity of the body. This compound has also been shown to improve the growth performance of livestock, increase the level of beneficial gut bacteria, and reduce the incidence of diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several advantages for use in lab experiments. It is a stable and easy-to-use compound that can be easily administered to animals. This compound is also a cost-effective alternative to traditional growth-promoting agents. However, there are some limitations to the use of this compound in lab experiments. Its effects on different animal species may vary, and the optimal dosage and duration of treatment are still under investigation.
Orientations Futures
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has shown promising results in various fields of scientific research. Future research should focus on identifying the optimal dosage and duration of treatment, as well as investigating the effects of this compound on different animal species. Further research is also needed to explore the potential applications of this compound in human health and disease management.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research in recent years. It has been found to have various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive. Further research is needed to explore the full potential of this compound in various fields of scientific research.
Méthodes De Synthèse
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be synthesized using a simple and efficient method. It is prepared by reacting 4,4-dimethylpentanal with hydrazine hydrate to form 4,4-dimethylpentylhydrazine. This intermediate is then reacted with 2-phenylethyl bromide to form this compound.
Applications De Recherche Scientifique
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive.
Propriétés
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![N-[4-[2-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B7431596.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)

![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)
